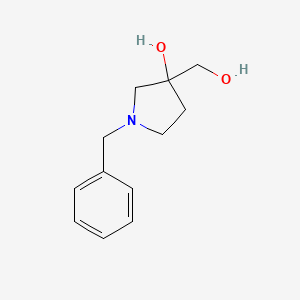

1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C12H17NO2 . It is also known as Nootkatone.

Synthesis Analysis

The synthesis of “1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol” involves a 1,3-dipolar cycloaddition reaction. The reaction involves the dipolarophile, (E)-3-benzyloxypropenoyl-(2‘S)-bornane-10,2-sultam, and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The subsequent reduction with LAH and catalytic hydrogenation yields the product .Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol” consists of a pyrrolidin-3-ol ring with a benzyl group and a hydroxymethyl group attached .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Asymmetric Synthesis

The compound (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related derivative, has been synthesized via asymmetric 1,3-dipolar cycloaddition, demonstrating its utility as an intermediate in the synthesis of bioactive molecules. This synthesis process emphasizes its potential in creating enantiomerically pure compounds, which are crucial for the development of pharmaceuticals and other bioactive substances (Kotian et al., 2005).

Gold(I)-Catalyzed Cyclization

Gold(I) catalysis has been applied to allylic alcohols with alkylamines, leading to the formation of substituted pyrrolidine derivatives. This method highlights the compound's relevance in synthesizing complex organic structures, potentially useful for pharmaceutical applications (Mukherjee & Widenhoefer, 2011).

Application in Molecular Biology

- Intercalating Nucleic Acids (INAs): The compound has been incorporated into oligodeoxynucleotides as a bulge to form intercalating nucleic acids (INAs), inducing a slight destabilization in INA-DNA duplexes. This research provides insights into DNA-RNA interaction mechanisms and the potential for developing novel gene expression regulation tools (Filichev & Pedersen, 2003).

Potential Therapeutic Applications

- Synthesis of Antifolates: Research into pyrrolo[2,3-d]pyrimidines, closely related to 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol, has shown the design of targeted antitumor agents. These compounds demonstrate selective cellular uptake via folate receptors and inhibit de novo purine nucleotide biosynthesis, indicating their potential as cancer therapeutics (Wang et al., 2013).

Propiedades

IUPAC Name |

1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12(15)6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZODVNSTNGIBGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CO)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2861391.png)

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2861393.png)

![5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2861402.png)

![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B2861404.png)

![2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2861405.png)

methanone](/img/structure/B2861406.png)

![6-(2-Methoxy-5-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2861412.png)